N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Description

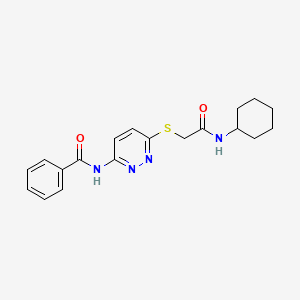

N-(6-((2-(Cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide (hereafter referred to as Compound 33) is a pyrimido[5,4-b]indole derivative synthesized via a multi-step protocol. Its structure features a pyridazine core substituted with a thioether-linked cyclohexylamino acetamide group and a terminal benzamide moiety (Fig. 1). The synthesis involves:

Initial preparation of precursor Compound 32: Reaction of 30a with sodium sulfide, copper iodide, and ascorbic acid under microwave irradiation, followed by purification via silica gel chromatography .

Acylation to form Compound 33: Treatment of Compound 32 with benzoic anhydride in DMF at room temperature, yielding the benzamide derivative .

Structural confirmation was achieved through ¹H NMR, ¹³C NMR, and HRMS data, with key signals corresponding to the benzamide (δ 7.8–7.5 ppm, aromatic protons) and cyclohexyl groups (δ 1.2–1.8 ppm, aliphatic protons) .

Properties

IUPAC Name |

N-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c24-17(20-15-9-5-2-6-10-15)13-26-18-12-11-16(22-23-18)21-19(25)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCKKENIUHPBOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides under mild and metal-free conditions . The reaction conditions often involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyridazine ring .

Scientific Research Applications

N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyridazine derivatives have shown promising activities as antimicrobial, anticancer, and anti-inflammatory agents . Additionally, these compounds have been explored for their potential use in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, some pyridazine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific structure and substituents of the compound.

Comparison with Similar Compounds

Structural Analogs in the Pyrimido[5,4-b]indole Series

Compound 33 is compared to its analogs (Compounds 32 and 34) from the same synthetic series (Table 1):

Key Findings :

Thiazolidinone-Benzamide Derivatives

highlights thiazolidinone derivatives (e.g., Compounds 7 and 10) with benzamide substituents (Table 2):

Comparison with Compound 33 :

- Structural: Both classes feature thioether-linked benzamide groups, but 33 employs a pyridazine core, whereas thiazolidinones use a 4-thiazolidinone ring.

- Activity: Thiazolidinones show dual antimicrobial/anticancer activity, while 33’s TLR4 targeting (inferred from analogs) suggests a distinct mechanism. QSAR studies for thiazolidinones emphasize Kier’s α shape index and HOMO energy as critical for activity, parameters that may also govern 33’s efficacy but require validation .

Heterocyclic Benzamide Derivatives for Broad Therapeutic Use

lists benzamide derivatives with isoxazole, thiophene, or thiazole substituents (Table 3):

Comparison with Compound 33 :

- Structural Diversity : While 33 uses a pyridazine-thioether linkage, these derivatives incorporate isoxazole/thiazole-thioether motifs, altering electronic properties and binding pocket compatibility.

- Therapeutic Scope : The heterocyclic variants target diverse pathways (e.g., viral proteases, platelet aggregation), whereas 33 ’s pyridazine core may favor interactions with TLR4 or kinase domains .

Biological Activity

N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide, also referred to by its CAS number 1021055-51-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes and cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is with a molecular weight of 370.5 g/mol. Its structure features a pyridazine core and a cyclohexylamino group, which are critical for its biological interactions.

Research indicates that N-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide may exert its effects through several mechanisms:

- Endoplasmic Reticulum (ER) Stress Modulation : The compound has shown protective effects against ER stress-induced pancreatic β-cell dysfunction. This is crucial as ER stress is implicated in the pathogenesis of diabetes .

- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that derivatives of this compound may inhibit specific kinase activities linked to cancer progression, although detailed studies are still needed to confirm these effects .

Table 1: Summary of Biological Activities

Case Studies

- Pancreatic β-cell Protection :

- Cancer Research :

Q & A

Q. Primary techniques :

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 427.18) and fragmentation patterns .

- HPLC : Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>98%) and monitor degradation .

[Basic] How do variations in functional groups (e.g., cyclohexylamino, benzamide) influence the compound's reactivity and biological activity?

- Cyclohexylamino group :

- Benzamide moiety :

- Participates in hydrogen bonding with biological targets (e.g., kinases) .

- Electron-withdrawing substituents (e.g., -F, -NO₂) can modulate activity; for example, fluorinated analogs show improved IC₅₀ values in enzyme assays .

Methodological note : Compare analogs via SAR studies using standardized assays (e.g., kinase inhibition) .

[Advanced] What strategies can resolve contradictions in biological assay data across different studies involving this compound?

- Dose-response validation : Ensure consistent IC₅₀ measurements across multiple replicates .

- Orthogonal assays : Combine enzymatic assays (e.g., ADP-Glo™) with cellular viability tests (e.g., MTT) to confirm target specificity .

- Control experiments : Test against isogenic cell lines or enzyme mutants to rule out nonspecific effects .

- Data normalization : Account for batch-to-batch variability in compound solubility using internal standards (e.g., DMSO controls) .

[Advanced] What computational approaches are suitable for predicting the compound's interaction with biological targets, and how can they guide experimental design?

- Molecular docking (AutoDock Vina) : Predict binding modes to kinases (e.g., EGFR) by aligning the benzamide group with ATP-binding pockets .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data to design optimized analogs .

Case study : A 2024 study used DFT calculations to identify reactive sites for derivatization, leading to a 3.5-fold increase in potency .

[Advanced] How can researchers address solubility challenges in in vitro and in vivo studies of this compound?

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility .

- Prodrug design : Introduce phosphate or ester groups at the pyridazine nitrogen for improved bioavailability .

- Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) to enhance tissue penetration .

Validation : Measure solubility via shake-flask method (USP guidelines) and confirm stability using LC-MS .

[Advanced] What are the best practices for analyzing and interpreting mass spectrometry fragmentation patterns of this compound?

- Fragmentation pathways :

- Loss of cyclohexylamide (Δ m/z 127.1) via retro-Michael cleavage .

- Benzamide group remains intact, yielding a base peak at m/z 121.05 .

- Isotopic patterns : Monitor [M+2]⁺ peaks (e.g., brominated analogs) to confirm halogen presence .

- Library matching : Compare with databases (e.g., PubChem CID 18562857) .

[Advanced] How do reaction kinetics vary under different solvent systems (e.g., DMSO vs. THF) during the synthesis of this compound?

- DMSO :

- Accelerates SN2 reactions (polar aprotic nature) but may cause oxidation at high temperatures .

- Optimal for thioether formation (yield: 85% vs. 62% in THF) .

- THF :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.